molecular formula C8H7ClF3N3S B1595395 N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide CAS No. 206559-51-5

N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No. B1595395
M. Wt: 269.68 g/mol
InChI Key: MXGYRNPXMHSZKJ-UHFFFAOYSA-N
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Description

“N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide” is a chemical compound that likely contains a phenyl ring with a trifluoromethyl group and a chlorine atom, attached to a hydrazinecarbothioamide group. The exact properties of this compound would depend on its specific structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a trifluoromethyl group and a chlorine atom, and a hydrazinecarbothioamide group. The exact structure would depend on the specific positions of these substituents on the phenyl ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydrazinecarbothioamide group. It might undergo various chemical reactions, including those typical for aryl halides and hydrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the hydrazinecarbothioamide group could contribute to its polarity .

Scientific Research Applications

  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It might be used in various fields of scientific research, including organic chemistry and medicinal chemistry, for the synthesis of new compounds or materials.

  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide : Similar to the previous compound, this one is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It might also be used in various fields of scientific research, including organic chemistry and medicinal chemistry, for the synthesis of new compounds or materials.

  • 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) : This compound is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .

  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It might be used in various fields of scientific research, including organic chemistry and medicinal chemistry, for the synthesis of new compounds or materials.

  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide : Similar to the previous compound, this one is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It might also be used in various fields of scientific research, including organic chemistry and medicinal chemistry, for the synthesis of new compounds or materials.

  • 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) : This compound is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .

Safety And Hazards

As with any chemical compound, handling “N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide” would require appropriate safety precautions. Based on its structure, it could potentially be hazardous if inhaled, ingested, or if it comes into contact with skin .

properties

IUPAC Name

1-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGYRNPXMHSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353252
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide

CAS RN

206559-51-5
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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